Primary Biological Activity or Physicochemical Data Gap Analysis
No quantitative biological activity data (e.g., IC50, EC50, Ki, MIC) or validated physicochemical property measurements (e.g., logP, solubility, metabolic stability) were found in any primary research paper, patent, or authoritative database for the target compound. The most closely related structurally characterized comparator, Rosabulin (STA-5312, CAS 501948-05-6), is a microtubule inhibitor with published IC50 values of 2.35 µM (B16-F10), 7.32 µM (4T1), and 10.31 µM (CT26) in antiproliferative assays, and inhibits tubulin polymerization in vitro . However, the target compound differs from Rosabulin by two structural features: (a) the 6-methoxy substituent on the benzothiazole ring versus Rosabulin's unsubstituted benzothiazole, and (b) the N-(pyridin-3-ylmethyl) substituent versus Rosabulin's N-(pyridin-4-ylmethyl) group. These differences preclude valid cross-extrapolation of Rosabulin's quantitative data to the target compound.
| Evidence Dimension | Antiproliferative activity (IC50) in cancer cell lines |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Rosabulin (STA-5312): B16-F10 IC50 = 2.35 µM; 4T1 IC50 = 7.32 µM; CT26 IC50 = 10.31 µM |
| Quantified Difference | Cannot be calculated due to absence of target compound data |
| Conditions | Cell viability assays; B16-F10 melanoma, 4T1 breast cancer, and CT26 colon cancer cell lines |
Why This Matters
For procurement decisions in oncology-focused research, the absence of any quantitative activity data for the target compound, despite the availability of robust data for a molecular-formula-matched comparator, necessitates experimental validation rather than analog-based substitution.
